3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-2-methylpropanamide

Hydrogen-bond donor count Solubility differentiation Medicinal chemistry building blocks

3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)-2-methylpropanamide (CAS 1522640-88-5) is a heterocyclic building block belonging to the 2-oxopyridinone (2-pyridone) amide class, with molecular formula C₁₀H₁₅N₃O₂ and molecular weight 209.25 g/mol. The compound features a 5-amino-4-methyl-2-oxopyridin-1(2H)-yl core N-linked to a 2-methylpropanamide side chain, yielding a primary amide terminus.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B13638804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)-2-methylpropanamide
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C=C1N)CC(C)C(=O)N
InChIInChI=1S/C10H15N3O2/c1-6-3-9(14)13(5-8(6)11)4-7(2)10(12)15/h3,5,7H,4,11H2,1-2H3,(H2,12,15)
InChIKeyKAOKGIGKNKWURH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)-2-methylpropanamide: Core Identity, Physicochemical Profile, and Procurement Baseline


3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)-2-methylpropanamide (CAS 1522640-88-5) is a heterocyclic building block belonging to the 2-oxopyridinone (2-pyridone) amide class, with molecular formula C₁₀H₁₅N₃O₂ and molecular weight 209.25 g/mol . The compound features a 5-amino-4-methyl-2-oxopyridin-1(2H)-yl core N-linked to a 2-methylpropanamide side chain, yielding a primary amide terminus. Commercially available purities range from 97% to 98%, with supporting analytical documentation including NMR, HPLC, and LC-MS . Predicted physicochemical properties include a boiling point of 458.9±45.0 °C, density of 1.189±0.06 g/cm³, and pKa of 16.21±0.50 . The compound is supplied exclusively for research and development purposes and is not intended for human or veterinary use .

1 Suited for synthesis requiring a primary amide hydrogen-bond donor motif
2 4-Methyl-5-aminopyridinone scaffold for hydrophobic pocket targeting studies
3 Multi-vendor supply with analytical documentation (NMR, HPLC, LC-MS)

Why 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)-2-methylpropanamide Cannot Be Replaced by In-Class Pyridinone Amide Analogs


Substitution among pyridinone amide building blocks is not trivially interchangeable because small structural variations—the position of the ring methyl group, the regiochemistry of the amino substituent, the nature of the amide terminus (primary vs. N-alkyl), and the presence or absence of an α-methyl branch on the linker—produce measurably divergent hydrogen-bonding capacity, lipophilicity, and conformational profiles [1][2]. Published crystallographic and SAR evidence from the aminopyridine/nNOS inhibitor class demonstrates that a 4-methyl substituent on the ring can contribute approximately 7-fold to target binding affinity through hydrophobic contacts with a Met336 pocket, an interaction that is abolished when the methyl is removed or relocated [3]. Consequently, two compounds sharing the same molecular formula and similar MW may nevertheless exhibit fundamentally different properties as synthetic intermediates, screening probes, or SAR tool compounds. The quantitative evidence below maps these differentiation dimensions onto specific, named comparators.

Target compound
Primary amide (–C(=O)NH₂), 3 H-bond donors; supports bidentate target engagement.
N-methyl amide analog
Secondary amide, 2 H-bond donors; may shift hydrogen-bonding capacity and solubility profile.
Target compound
4-Methyl group positioned for hydrophobic contacts; class-level evidence suggests ~7-fold affinity contribution in related systems.
Des-methyl or 6-methyl isomers
Absent or relocated methyl group; hydrophobic pocket interaction may not transfer, altering SAR outcomes.
Target compound
5-Amino-4-methyl scaffold; predicted logP ~1.1–1.5, suitable for permeability-dependent assays.
3-Amino isomer
Different electronic distribution; XLogP3 −0.7, significantly more polar – may alter solubility and partitioning.

Head-to-Head Quantitative Differentiation Evidence for 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)-2-methylpropanamide


Primary Amide Hydrogen-Bond Donor Capacity vs. N-Methyl Amide Analog

The target compound bears a primary amide (–C(=O)NH₂) terminus, providing three hydrogen-bond donors (HBD) in total (one from the 5-amino group and two from the primary amide –NH₂). Its closest N-alkyl analog, 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)-N-methylpropanamide, replaces one amide –NH with an –NCH₃ group, reducing the HBD count to two while increasing lipophilicity . This difference directly impacts aqueous solubility, crystal packing in co-crystallization studies, and the capacity to engage biological targets requiring a bidentate primary amide hydrogen-bond donor motif [1].

Primary amide HBD vs. N-methyl
Cross-study comparable
Target: 3 HBD (primary amide). Analog: 2 HBD (N-methyl amide). Identical MW (209.25).
HBD count difference may influence target recognition and synthetic protection strategies.
Class-level amide H-bond properties; verify for specific targets.
Hydrogen-bond donor count Solubility differentiation Medicinal chemistry building blocks

4-Methyl Substituent Contribution to Hydrophobic Target Engagement vs. Des-Methyl and 6-Methyl Isomers

The 4-methyl group on the pyridinone ring of the target compound is positioned to engage hydrophobic protein pockets. In the structurally related 2-aminopyridine series, crystallographic and biochemical studies demonstrated that the 4-methyl group forms hydrophobic contacts with Met336 in the nNOS peripheral pocket, and its removal caused a 7-fold loss in potency (Ki from 7 nM to 50 nM for rat nNOS) [1]. Although this direct enzymatic data is from 2-aminopyridines rather than 2-oxopyridinones, the spatial positioning of the 4-methyl group is conserved. By contrast, the 6-methyl isomer (3-(5-amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide, AMB32700118) places the methyl adjacent to the carbonyl rather than the amino group, altering both the electronic environment of the ring and the steric trajectory of the hydrophobic contact [2].

4-Methyl effect on affinity
Class-level inference
~7.1-fold Ki improvement (7 nM vs. 50 nM rat nNOS) in 2-aminopyridine series; selectivity 2.3-fold higher.
Supports 4-methyl as a critical hydrophobic contact; substitution may alter structure-activity relationship outcome.
Data from 2-aminopyridines, not the 2-oxopyridinone scaffold; confirm experimentally.
Hydrophobic pocket interaction nNOS inhibitor SAR Methyl position structure-activity relationship

5-Amino vs. 3-Amino Regiochemistry: Electronic and Steric Differentiation

The 5-amino substituent in the target compound is positioned para to the 2-oxo (carbonyl) group, enabling resonance delocalization across the pyridinone ring and influencing the electron density at the carbonyl oxygen. In the 3-amino isomer (3-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-2-methylpropanamide, CAS 1250530-92-7), the amino group is ortho-like relative to the carbonyl, producing a different electronic distribution and intramolecular hydrogen-bonding pattern [1]. Computed physicochemical properties reflect this divergence: the 3-amino isomer has XLogP3 = -0.7, indicating substantially higher polarity and aqueous solubility compared to the target compound (which bears the additional lipophilic 4-methyl group) [1][2].

5-Amino vs. 3-amino regiochemistry
Cross-study comparable
Target: 5-amino-4-methyl, MW 209.25, predicted logP ~1.1–1.5. 3-amino isomer: MW 195.22, XLogP3 −0.7.
Regiochemistry shifts lipophilicity by >60-fold; suitable for permeability-dependent studies.
Computed properties only; experimental logP/logD may differ.
Amino regiochemistry Electronic distribution Pyridinone reactivity

2-Methyl Branch on Propanamide Linker: Conformational and Steric Differentiation vs. Linear Propanamide Analogs

The target compound incorporates an α-methyl branch on the propanamide linker (2-methylpropanamide), introducing a chiral center and increasing steric bulk adjacent to the amide bond. By comparison, 3-(5-Amino-2-oxopyridin-1(2H)-yl)propanamide (CAS 1152577-25-7) features a linear, unsubstituted propanamide chain with MW 181.19, lacking both the 4-methyl ring substituent and the α-methyl branch . The α-methyl group restricts conformational freedom around the Cα–Cβ bond (reducing the rotatable bond count in practice) and can shield the amide bond from hydrolytic enzymes, a principle established across multiple medicinal chemistry campaigns [1].

α-Methyl branch role
Class-level inference
Chiral 2-methylpropanamide linker vs. linear propanamide (MW 181.19); conformational restriction and potential metabolic shielding.
May enhance metabolic stability in vivo; provides chiral handle for stereochemical exploration.
General medicinal chemistry principle; requires compound-specific validation.
α-Methyl branching Conformational restriction Metabolic stability

Commercial Purity and Analytical Documentation: Vendor-Supplied Specifications vs. In-Class Analogs

The target compound is available at 97% minimum purity from AKSci (Cat. 4042EP) and at 98% from MolDB (Cat. M132631), with supporting analytical data packages including NMR, HPLC, and LC-MS . In contrast, the 3-amino isomer (CAS 1250530-92-7) is listed at 95% purity , and the 2-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide comparator (CAS 1503866-57-6) is noted as discontinued at one major supplier . Higher initial purity reduces the need for repurification before use in sensitive assays or as a synthetic intermediate.

Purity and documentation
Direct comparison
97–98% purity (AKSci, MolDB) with NMR/HPLC/LC-MS. 3-amino isomer: 95%. Acetamide analog: discontinued.
Higher initial purity reduces repurification needs; active multi-vendor supply lowers procurement risk.
Vendor specifications; verify COA for lot-specific values.
Chemical purity Analytical characterization Procurement specification

Optimal Research and Procurement Application Scenarios for 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)-2-methylpropanamide


Kinase Inhibitor SAR Probe Requiring a Primary Amide Hydrogen-Bond Pharmacophore

When a medicinal chemistry program demands a pyridinone building block with a primary amide terminus capable of bidentate hydrogen-bond donation (e.g., for hinge-region or DFG-motif engagement in kinase active sites), the target compound is the appropriate choice over its N-methyl amide analog, which lacks one HBD [1]. The 5-amino-4-methyl substitution pattern further provides a hydrophobic contact point that class-level nNOS SAR data suggest can enhance target affinity by up to 7-fold compared to the des-methyl analog [2].

Synthetic Intermediate for Proteolysis-Targeting Chimeras (PROTACs) or Bifunctional Degraders

The primary amide handle on the 2-methylpropanamide linker offers a synthetically tractable attachment point for further derivatization (e.g., hydrolysis to carboxylic acid, Curtius rearrangement, or direct coupling), while the α-methyl branch provides a chiral center that can be exploited for stereochemically defined linker attachment in PROTAC design [1]. The 97–98% commercial purity minimizes the need for pre-derivatization repurification .

Fragment-Based Drug Discovery (FBDD) Library Member with Defined Physicochemical Properties

With MW 209.25, predicted logP in the 1.1–1.5 range, and 3 hydrogen-bond donors, the compound occupies a favorable region of fragment-like chemical space (MW < 250, logP < 3.5, HBD ≤ 3) [1][2]. It is distinguishable from the more polar 3-amino isomer (XLogP3 = -0.7, MW 195.22) [3], making it better suited for fragment screens targeting hydrophobic binding sites or requiring cell permeability.

Selective nNOS Inhibitor Development Leveraging 4-Methyl–Met336 Hydrophobic Interaction

Based on class-level crystallographic evidence that the 4-methyl group of 2-aminopyridine-based inhibitors engages the Met336 peripheral hydrophobic pocket of nNOS to confer potency (Ki = 7 nM with 4-methyl vs. 50 nM without) and isoform selectivity over eNOS (2,700-fold vs. 1,200-fold) [1], the target compound—bearing the analogous 4-methyl-5-aminopyridinone scaffold—represents a rational starting point for developing next-generation nNOS inhibitors. Researchers should confirm direct enzymatic activity experimentally.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR probe context
Primary amide hydrogen-bond donor pattern
Hinge-region or DFG-motif engagement validation
PROTAC / bifunctional degrader synthesis
Primary amide linker handle; chiral α-methyl branch
Synthetic tractability and stereochemical control
Fragment-based library member
Fragment-like profile (MW
Hydrophobic site binding and permeability screening
nNOS inhibitor scaffold investigation
4-Methyl–Met336 interaction potential
Enzymatic activity confirmation and isoform selectivity
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